Benzyl 3-cyanopiperazine-1-carboxylate

Lipophilicity LogP Physicochemical Properties

Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6) is a heterocyclic building block belonging to the class of N-protected cyanopiperazines. Its molecular formula is C₁₃H₁₅N₃O₂ with a molecular weight of 245.28 g/mol.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 1071827-03-6
Cat. No. B1503409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-cyanopiperazine-1-carboxylate
CAS1071827-03-6
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C#N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15N3O2/c14-8-12-9-16(7-6-15-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2
InChIKeyLDFKVLLZTZZDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6): A Strategic Cbz-Protected Cyanopiperazine Building Block


Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6) is a heterocyclic building block belonging to the class of N-protected cyanopiperazines. Its molecular formula is C₁₃H₁₅N₃O₂ with a molecular weight of 245.28 g/mol [1]. The compound features a benzyloxycarbonyl (Cbz) protecting group at the piperazine N-1 position and a cyano substituent at the C-3 position, with a topological polar surface area (TPSA) of 65.4 Ų and an XLogP3 of 0.8 [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex pharmacologically active molecules .

Why Generic Substitution Fails for Benzyl 3-cyanopiperazine-1-carboxylate: The Interplay of Orthogonal Protection and Physicochemical Profiles


Simple substitution of Benzyl 3-cyanopiperazine-1-carboxylate with its direct analogs, such as the tert-butyl (Boc) protected variant or the 4-cyano regioisomer, introduces quantifiable liabilities. The Cbz and Boc groups provide chemically orthogonal deprotection strategies (hydrogenolysis vs. acidolysis), which are not interchangeable in a synthetic sequence where acid-labile or hydrogenation-sensitive functionalities are present . Furthermore, the regioisomeric shift from the 3-cyano to the 4-cyano position alters the topological polar surface area (65.4 vs. 56.6 Ų) and the predicted lipophilicity, which can significantly impact the physicochemical properties and subsequent reactivity of downstream products . These differences establish that the compound is not a generic commodity but a strategically selected intermediate.

Quantitative Differentiation Evidence for Benzyl 3-cyanopiperazine-1-carboxylate


Comparative Lipophilicity: Cbz-Protected 3-Cyanopiperazine Exhibits a Lower LogP than the Boc Analog

The lipophilicity of Benzyl 3-cyanopiperazine-1-carboxylate was directly compared to that of its direct Boc-protected analog, tert-Butyl 3-cyanopiperazine-1-carboxylate. The Cbz-protected compound's lower LogP value indicates it is less lipophilic, a critical parameter influencing membrane permeability, solubility, and off-target binding in medicinal chemistry [1].

Lipophilicity LogP Physicochemical Properties Drug Design

Polar Surface Area Divergence: The 3-Cyano Regioisomer Shows a Larger PSA Than the 4-Cyano Variant

A direct comparison of the topological polar surface area (TPSA) between the 3-cyano (target) and the 4-cyano regioisomers reveals a significant structural impact. The target compound possesses a larger PSA, which directly influences hydrogen-bonding capacity and molecular recognition events [1][2].

Polar Surface Area PSA Regioisomerism Molecular Recognition

Differentiated Storage Requirements: Cold Storage for Cbz Analog Versus Ambient for Boc Analog

The procurement and storage requirements for the target Cbz-protected compound are distinct from the widely used Boc analog. While the Boc-protected piperazine is stable at ambient temperature, the target compound necessitates long-term storage at 2-8°C in a sealed, dry, and dark environment . This indicates a practical difference in inherent chemical stability that must be factored into inventory management.

Stability Storage Cbz Boc Procurement

Orthogonal Deprotection: Cbz Group Enables Hydrogenolysis Under Neutral Conditions Unlike Boc

The Cbz group on the target compound can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C), a neutral condition that is orthogonal to the acid-mediated deprotection required for the Boc group . This is a key strategic advantage when synthesizing complex, multifunctional molecules that contain acid-sensitive or hydrogenation-labile groups elsewhere in the scaffold, where a Boc-protected piperazine would be unsuitable.

Orthogonal Deprotection Cbz Boc Synthetic Strategy Protecting Groups

Synthetic Utility: Benzyl Ester Provides a UV Chromophore for HPLC Detection

In contrast to the Boc analog, which lacks a strong UV chromophore, the Cbz protecting group on the target compound includes a benzyl ring. This aromatic system provides a strong UV absorbance, enabling straightforward monitoring of reactions and purification by standard HPLC with UV detection [1]. This is a significant practical advantage during multi-step synthesis and preparative chromatography.

HPLC UV Detection Cbz Chromophore Analytical Chemistry Purification

Optimal Application Scenarios for Benzyl 3-cyanopiperazine-1-carboxylate Based on Verified Differentiation


Synthesis of Acid-Sensitive Drug Candidates Requiring Orthogonal Deprotection

Researchers designing a synthetic route for a drug candidate containing acid-labile functional groups (e.g., tert-butyl esters, silyl ethers, or glycosidic bonds) must prioritize Benzyl 3-cyanopiperazine-1-carboxylate over the more common Boc analog. The Cbz group's orthogonal stability to acids, which is crucial for leaving other protecting groups intact, was demonstrated by its selective removal via hydrogenolysis while the Boc group remains unaffected under acidic conditions . This eliminates the risk of unwanted side reactions and global deprotection that would occur with acid-labile Boc intermediates.

Medicinal Chemistry Programs Optimizing for Lower Lipophilicity and Enhanced Ligand Efficiency

In hit-to-lead campaigns where reducing lipophilicity is a critical parameter to improve solubility and metabolic stability, the target compound's significantly lower LogP (1.39) compared to its Boc-protected counterpart (1.55) provides an advantageous starting point . This quantitative difference supports the procurement of the Cbz analog as a superior fragment for synthesizing libraries aimed at lowering the overall cLogP of final candidates and improving ligand efficiency metrics.

Preparative-Scale Synthesis Advantaged by In-Built UV Detectability for Purification

For process chemistry and medicinal chemistry laboratories scaling up the synthesis of a novel piperazine-based scaffold, the strong UV chromophore of the benzyl (Cbz) group is a critical differentiator. Unlike the Boc-protected analog, which requires mass-triggered or ELSD fraction collection, the target compound can be easily monitored and purified on a multi-gram scale using standard UV-guided preparative HPLC systems . This translates to faster development times and reduced purification costs.

Investigating Regioisomer-Specific Biological Activity and Target Engagement

In a medicinal chemistry project where the precise positioning of the cyano group is hypothesized to govern key binding interactions with a biological target, the target compound is structurally and physicochemically distinct from its 4-cyano regioisomer. The significant difference in TPSA (Δ = +8.8 Ų) can alter the molecule's hydrogen-bonding network and overall conformation. This distinction makes the 3-cyano compound an essential tool for structure-activity relationship (SAR) studies aimed at probing the steric and electronic requirements of the target binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-cyanopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.